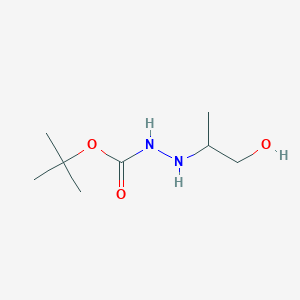

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate

Description

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a tert-butyl carbamate group and a 1-hydroxypropan-2-yl substituent. For example, tert-butyl hydrazinecarboxylate derivatives are typically prepared using tert-butyl chloroformate and hydrazine precursors under basic conditions, followed by purification via column chromatography or crystallization . The hydroxypropan-2-yl group likely enhances hydrophilicity compared to non-polar substituents, making it suitable for applications requiring aqueous solubility, such as pharmaceutical intermediates or peptide mimetics.

Properties

IUPAC Name |

tert-butyl N-(1-hydroxypropan-2-ylamino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-6(5-11)9-10-7(12)13-8(2,3)4/h6,9,11H,5H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGJJWBOBPWDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 1-hydroxypropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored and controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce hydrazine derivatives .

Scientific Research Applications

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazinecarboxylates with tert-butyl groups are versatile intermediates in organic synthesis. Below is a detailed comparison of tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate with structurally related compounds, focusing on substituent effects, synthetic yields, and applications.

Table 1: Key Properties of Tert-butyl Hydrazinecarboxylate Derivatives

Key Comparisons

Substituent Effects on Reactivity and Solubility Hydroxypropan-2-yl: The hydroxyl group increases polarity, improving solubility in polar solvents like methanol or water. This contrasts with benzyl or tosyl derivatives, which exhibit higher lipophilicity . Benzyloxycarbonyl: Provides steric bulk and stability against nucleophilic attack, making it ideal for peptide synthesis . Heterocyclic Moieties (e.g., pyrrolopyrazine): Enhance binding affinity in medicinal chemistry applications but require multi-step synthesis .

Synthetic Efficiency

- Yields vary significantly: Tritylpiperazine derivatives achieve 94% yield due to optimized coupling conditions , while vinylbenzyl derivatives yield 43% due to steric challenges .

- The target compound’s synthesis likely mirrors tert-butyl hydrazinecarboxylate protocols (e.g., 88% yield for analogous Fmoc-deprotected compounds ).

Applications Hydroxypropan-2-yl: Potential use in hydrophilic drug candidates or bioconjugation. Tosyl-pyrrolopyrazine: Intermediate in kinase inhibitor development . Tritylpiperazine-pyrimidine: Key scaffold for Class I HDAC modulators .

Research Findings and Trends

- Steric vs. Electronic Effects : Bulky groups (e.g., tritylpiperazine) improve selectivity in enzyme inhibition but complicate synthesis , whereas electron-withdrawing groups (e.g., tosyl) enhance reactivity in nucleophilic substitutions .

- Solubility-Driven Design : Hydroxypropan derivatives address limitations of hydrophobic analogs in aqueous-phase reactions, aligning with trends in green chemistry .

Biological Activity

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate (CAS No. 1785760-44-2) is a hydrazine derivative that has garnered attention in recent research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a hydrazinecarboxylate structure, which contributes to its biological properties. The compound's molecular formula is , and it exhibits characteristics typical of hydrazine derivatives, including reactivity with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydrazine moiety can participate in redox reactions, potentially leading to the modulation of oxidative stress pathways. Additionally, the compound may act as a substrate or inhibitor for certain enzymes involved in metabolic processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative damage in cells. Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress.

Cytotoxicity and Antitumor Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in certain tumor cells, making it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antioxidant Potential (2023) | Demonstrated that the compound effectively scavenges free radicals and enhances antioxidant enzyme activity in liver cells. |

| Study 2 : Cytotoxicity Assessment (2024) | Reported IC50 values indicating significant inhibition of proliferation in breast cancer cell lines with minimal toxicity to normal cells. |

| Study 3 : Mechanistic Insights (2024) | Elucidated the mechanism by which the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent. |

Q & A

Q. How does this compound’s reactivity differ from non-hydroxylated hydrazinecarboxylates?

- The hydroxyl group participates in intramolecular H-bonding, reducing nucleophilicity at the hydrazine nitrogen. This slows alkylation kinetics but stabilizes intermediates. In contrast, non-hydroxylated analogs (e.g., tert-butyl 2-methylhydrazinecarboxylate) react faster but form less stable products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.